molecular formula C12H9BrZn B13717912 4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran

4-Biphenylzinc bromide 0.5 M in Tetrahydrofuran

Cat. No.: B13717912
M. Wt: 298.5 g/mol
InChI Key: PJCKUYSUPQKJDR-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Biphenylzinc bromide can be synthesized by reacting biphenyl mercury with zinc bromide. The reaction typically involves gradually adding zinc bromide to a stirred solution of biphenyl mercury under nitrogen protection. The reaction temperature and time are carefully controlled to ensure optimal yield .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of 4-Biphenylzinc bromide solution generally follows similar principles as laboratory synthesis, with adjustments for scale and efficiency. The use of high-purity reagents and controlled environments is crucial to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylzinc bromide solution undergoes several types of reactions, including:

Common Reagents and Conditions:

    Reagents: Common reagents include aryl halides, palladium catalysts, and bases such as potassium carbonate.

    Conditions: These reactions typically occur under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures to ensure high yields and selectivity.

Major Products: The major products formed from these reactions are biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

4-Biphenylzinc bromide solution has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action for 4-Biphenylzinc bromide solution is based on its nucleophilic properties. It reacts with electrophiles, such as aryl halides, to form carbon-carbon bonds. The reaction mechanism involves the initial formation of a complex between 4-Biphenylzinc bromide solution and the electrophile, followed by the transfer of the organic group from 4-Biphenylzinc bromide solution to the electrophile .

Comparison with Similar Compounds

  • Phenylzinc bromide solution
  • 4-Fluorophenylzinc bromide solution
  • Cyclohexylzinc bromide solution

Comparison: 4-Biphenylzinc bromide solution is unique due to its biphenyl structure, which provides distinct reactivity and selectivity in cross-coupling reactions. Compared to phenylzinc bromide, it offers enhanced stability and reactivity, making it a preferred choice for synthesizing complex organic molecules .

Properties

Molecular Formula

C12H9BrZn

Molecular Weight

298.5 g/mol

IUPAC Name

zinc;phenylbenzene;bromide

InChI

InChI=1S/C12H9.BrH.Zn/c1-3-7-11(8-4-1)12-9-5-2-6-10-12;;/h1,3-10H;1H;/q-1;;+2/p-1

InChI Key

PJCKUYSUPQKJDR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+2].[Br-]

Origin of Product

United States

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